molecular formula C22H23BrN2OS B300049 N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

カタログ番号 B300049
分子量: 443.4 g/mol
InChIキー: YECOMPZSBPNRFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPTB and is a thiazole-based inhibitor of ubiquitin-specific protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including DNA damage response, cell cycle progression, and apoptosis. Inhibition of USP7 has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

作用機序

BPTB acts as an allosteric inhibitor of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide by binding to a pocket adjacent to the catalytic site of the enzyme. This binding induces conformational changes in the enzyme that prevent its interaction with ubiquitin and other substrates. Inhibition of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide activity by BPTB leads to the stabilization of various proteins, including p53, MDM2, and FOXO4, which play critical roles in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
BPTB has been shown to have significant biochemical and physiological effects on cells. Inhibition of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide activity by BPTB leads to the stabilization of various proteins, including p53, MDM2, and FOXO4, which play critical roles in the regulation of cell cycle progression and apoptosis. BPTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

実験室実験の利点と制限

One of the major advantages of BPTB is its specificity for N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide. This specificity makes it a valuable tool compound for the study of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide biology and as a potential lead for the development of new N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide inhibitors. However, one of the limitations of BPTB is its solubility, which can make it difficult to work with in certain experimental settings.

将来の方向性

There are several potential future directions for the study of BPTB. One area of interest is the development of more potent and selective N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide inhibitors based on the structure of BPTB. Another potential direction is the study of the effects of BPTB on other cellular processes, such as autophagy and DNA repair. Additionally, the therapeutic potential of BPTB in the treatment of various diseases, including cancer and neurodegenerative disorders, warrants further investigation.

合成法

The synthesis of BPTB involves the reaction of 4-bromobenzylamine with 2-bromoethyl butyrate, followed by the reaction of the resulting intermediate with 5-ethyl-4-(4-methylphenyl)-1,3-thiazole-2-amine. The final product is obtained through a purification process involving column chromatography and recrystallization.

科学的研究の応用

BPTB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide activity. Inhibition of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide by BPTB has been shown to have therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders. BPTB has also been studied for its potential use as a tool compound for the study of N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide biology and as a potential lead for the development of new N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide inhibitors.

特性

製品名

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

分子式

C22H23BrN2OS

分子量

443.4 g/mol

IUPAC名

N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C22H23BrN2OS/c1-4-6-20(26)25(18-13-11-17(23)12-14-18)22-24-21(19(5-2)27-22)16-9-7-15(3)8-10-16/h7-14H,4-6H2,1-3H3

InChIキー

YECOMPZSBPNRFQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

正規SMILES

CCCC(=O)N(C1=CC=C(C=C1)Br)C2=NC(=C(S2)CC)C3=CC=C(C=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。